![molecular formula C10H10N2O3S B3375223 2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid CAS No. 1082897-80-0](/img/structure/B3375223.png)
2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid
Overview
Description
“2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is a chemical compound with the CAS Number: 897008-27-4 . It has a molecular weight of 169.18 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is C8H11NO3 . The InChI code is 1S/C8H11NO3/c1-4(8(10)11)7-5(2)9-12-6(7)3/h4H,1-3H3,(H,10,11) .Physical And Chemical Properties Analysis
The melting point of “2-(Dimethyl-1,2-oxazol-4-yl)propanoic acid” is 105-106°C . The compound is a powder at room temperature .Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Mechanism of Action
Target of Action
The primary target of 2-(Dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid is the bromodomain and extraterminal (BET) protein family . These proteins play a crucial role in regulating gene expression, and their inhibition can have significant effects on cellular function .
Mode of Action
The compound acts as a potent and selective inhibitor of the BET protein family . By binding to these proteins, it prevents them from interacting with other molecules and carrying out their normal functions . This can lead to changes in gene expression and cellular activity .
Biochemical Pathways
Given its target, it is likely that it impacts pathways related togene expression and cellular regulation .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. Given its role as a BET inhibitor, it could potentially lead to changes in gene expression that result in altered cellular activity . .
properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S/c1-4-7(6(3)15-12-4)9-11-5(2)8(16-9)10(13)14/h1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHOOWXFFWCUOMU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=C(ON=C2C)C)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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